Cas no 62023-62-5 ((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral non-proteinogenic amino acid derivative with significant utility in pharmaceutical and biochemical research. Its stereospecific configuration at the 2- and 3-positions enhances its role as a key intermediate in the synthesis of enzyme inhibitors and peptidomimetics. The compound's structural features, including the hydroxyl and amino functional groups, facilitate its incorporation into bioactive molecules, particularly those targeting proteases or receptors. Its high enantiomeric purity ensures precise molecular interactions, making it valuable for structure-activity relationship studies. Additionally, its stability under physiological conditions supports its use in drug development and medicinal chemistry applications.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid structure
62023-62-5 structure
Product name:(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
CAS No:62023-62-5
MF:C10H13NO3
Molecular Weight:195.21512
MDL:MFCD03788072
CID:518104
PubChem ID:2762293

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid
    • Allophenylnorstatine
    • Benzenebutanoic acid, b-amino-a-hydroxy-, (aS,bS)-
    • (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid
    • (2S,3S)-AHPA
    • (2S,3S)-H-APNS-OH
    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoicacid
    • AT40605
    • SS-3011
    • DTXSID10376142
    • SCHEMBL244193
    • LDSJMFGYNFIFRK-IUCAKERBSA-N
    • CS-0207662
    • BDBM50046339
    • AKOS016340739
    • 3-Amino-2-hydroxy-4-phenyl-butyric acid
    • MFCD03788072
    • Benzenebutanoic acid,b-amino-a-hydroxy-,(as,bs)-
    • Q27447752
    • CHEMBL302932
    • (2S,3S)-3-Amino-2-hydroxy-4-phenyl-butyric acid
    • (2S,3S)-H-Apns-OH⋅HCl
    • 62023-62-5
    • MDL: MFCD03788072
    • インチ: InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m0/s1
    • InChIKey: LDSJMFGYNFIFRK-IUCAKERBSA-N
    • SMILES: C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N

計算された属性

  • 精确分子量: 195.09000
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • XLogP3: -2

じっけんとくせい

  • PSA: 83.55000
  • LogP: 0.70220

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Security Information

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1252643-25mg
(2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
62023-62-5 99% (HPLC)
25mg
$355 2024-06-06
Key Organics Ltd
SS-3011-5MG
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
62023-62-5 >97%
5mg
£46.00 2025-02-08
Chemenu
CM101665-1g
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid
62023-62-5 95%
1g
$893 2021-06-09
Chemenu
CM101665-1g
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid
62023-62-5 95%
1g
$*** 2023-05-30
abcr
AB338755-500 mg
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, 97%; .
62023-62-5 97%
500 mg
€859.90 2023-07-19
Key Organics Ltd
SS-3011-1MG
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
62023-62-5 >97%
1mg
£37.00 2025-02-08
eNovation Chemicals LLC
Y1252643-250mg
(2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
62023-62-5 99% (HPLC)
250mg
$1010 2024-06-06
1PlusChem
1P00E94Y-250mg
(2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
62023-62-5 95%
250mg
$528.00 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278332-100mg
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
62023-62-5 95+%
100mg
¥2462.00 2024-05-06
1PlusChem
1P00E94Y-5mg
(2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
62023-62-5 ≥ 99% (HPLC)
5mg
$95.00 2025-02-26

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acidに関する追加情報

Compound CAS No. 62023-62-5: (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

The compound (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (CAS No. 62023-62-5) is a structurally unique amino acid derivative with significant potential in various fields, including pharmaceuticals and biotechnology. This compound is characterized by its chiral centers at positions 2 and 3, which contribute to its stereochemical properties and biological activity. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) at positions 3 and 2, respectively, along with a phenyl group attached to the butanoic acid backbone, makes this molecule highly versatile in terms of functional groups and reactivity.

Recent studies have highlighted the importance of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid in the development of novel therapeutic agents. Its structure allows for the formation of hydrogen bonds and π-interactions, which are critical for molecular recognition and binding in biological systems. Researchers have explored its potential as a building block for peptide synthesis, where its stereochemistry plays a pivotal role in determining the overall conformation and activity of the resulting peptides.

One of the most promising applications of this compound lies in its ability to serve as a precursor for drug design. By modifying the phenyl group or incorporating additional functional groups, scientists can tailor the molecule to target specific biological pathways or receptors. For instance, studies have shown that derivatives of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid exhibit potent inhibitory effects on enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid involves multi-step processes that require precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound. Techniques such as enzymatic resolution and chiral induction have been employed to achieve high enantiomeric excess (ee), ensuring the production of the desired (2S,3S) configuration.

In terms of pharmacokinetics, (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid demonstrates favorable absorption and bioavailability profiles due to its hydrophilic nature and ability to form stable complexes with transport proteins. Preclinical studies have shown that it exhibits low toxicity and minimal off-target effects, making it a promising candidate for further development into clinical trials.

Moreover, the compound has garnered attention in the field of nutraceuticals due to its potential as a bioactive ingredient. Its ability to modulate cellular signaling pathways related to inflammation and oxidative stress suggests its utility in promoting overall health and preventing chronic diseases.

Recent research has also focused on the environmental impact of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid. Studies indicate that it is biodegradable under aerobic conditions and does not pose significant risks to aquatic ecosystems when used responsibly. This aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (CAS No. 62023-62-5) represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a key player in the development of innovative solutions for healthcare and beyond.

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